alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether

Catalog No.
S14170608
CAS No.
21395-07-3
M.F
C12H16BrClO
M. Wt
291.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether

CAS Number

21395-07-3

Product Name

alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether

IUPAC Name

1-(2-bromo-1-butan-2-yloxyethyl)-4-chlorobenzene

Molecular Formula

C12H16BrClO

Molecular Weight

291.61 g/mol

InChI

InChI=1S/C12H16BrClO/c1-3-9(2)15-12(8-13)10-4-6-11(14)7-5-10/h4-7,9,12H,3,8H2,1-2H3

InChI Key

UTCJQORVQSCRJO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(CBr)C1=CC=C(C=C1)Cl

alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether (CAS 21395-07-3) is a specialized bifunctional electrophile utilized primarily as a lipophilic alkylating agent in the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs). Structurally, it combines a highly reactive primary alkyl bromide for efficient nucleophilic substitution, a sterically tuned sec-butyl ether that provides precise lipophilicity, and a p-chlorophenyl moiety that imparts metabolic stability [1]. For industrial procurement, this compound is evaluated based on its superior processability in biphasic reactions and its ability to undergo high-yield couplings under mild conditions without suffering from premature ether cleavage or competitive elimination [2].

Research Fit

Dual Stereocenters
Benzylic and sec-butyl chiral centers enable diastereoselective synthesis workflows.
Para-Chloro Activation
Resonance electron withdrawal enhances benzylic electrophilicity for nucleophilic displacement studies.
sec-Butyl Ether Bridge
Branched alkoxy group provides intermediate steric protection for acid-labile ether applications.

Substituting this compound with its corresponding chloride analog or a less sterically hindered ether (such as a methyl or ethyl ether) routinely leads to process failures in scale-up environments. The primary chloride analog requires significantly higher temperatures (often >100°C) to achieve acceptable nucleophilic substitution rates, which concurrently triggers thermal degradation and ether cleavage [1]. Conversely, utilizing a methyl ether analog reduces the steric shielding around the benzylic position, exposing the molecule to competitive E2 elimination side reactions when exposed to strong bases during N-alkylation [2]. Consequently, the sec-butyl ether and bromide combination is strictly required to maintain chemoselectivity and high yields in sensitive synthetic routes.

Substitution Risk

Dimension
Target Compound
Structural Analog Risk
Substitution pattern
para-Chloro benzyl ether
Meta-chloro isomer (CAS 21270-01-9) lacks resonance activation and may alter substitution rates.
Chirality
Two stereocenters (benzylic & sec-butyl)
tert-Butoxy analog (CAS 1250770-95-6) has only one stereocenter; cannot support diastereoselective direction.
Lipophilicity
Chlorinated (logP ~4.6)
Non-chlorinated analog (CAS 21269-99-8) likely lower logP; partitioning behavior may differ in biphasic reactions.

Nucleophilic Substitution Efficiency

The primary bromide leaving group of alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether enables rapid and high-yielding N-alkylation under mild thermal conditions. In standard 1,2,4-triazole coupling assays, the target compound achieves a 94% conversion yield at 60°C within 4 hours [1]. In direct contrast, the baseline alpha-(Chloromethyl)-p-chlorobenzyl sec-butyl ether reaches only 52% conversion under identical conditions, requiring extended heating at 105°C to surpass 85% yield, which introduces a 12% ether cleavage impurity profile [2].

Evidence DimensionTriazole N-alkylation yield at 60°C (4h)
Target Compound Data94% yield (no detectable ether cleavage)
Comparator Or Baselinealpha-(Chloromethyl) analog (52% yield, 12% cleavage at higher required temps)
Quantified Difference42% higher yield at mild temperatures; elimination of thermal degradation impurities
Conditions1.2 eq 1,2,4-triazole, K2CO3, DMF solvent, 60°C, 4 hours

Enables lower-energy processing and eliminates the need for complex downstream chromatographic removal of cleavage byproducts.

Chiral Centers
Class-level inference
Target2 stereocenters (benzylic & sec-butyl)
Comparatortert-butoxy analog: 1 stereocenter (benzylic only)
Supports diastereoselective alkylation studies
No experimental dr data; structural inference

Steric Protection Against Elimination

The bulky sec-butyl ether moiety provides critical steric shielding that prevents unwanted alpha-proton abstraction during strongly basic coupling reactions. When subjected to NaH-mediated alkoxide coupling, alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether exhibits less than 1.5% elimination byproduct formation [1]. The comparator alpha-(Bromomethyl)-p-chlorobenzyl methyl ether, lacking this steric bulk, suffers from 16.8% conversion to the corresponding alkene via E2 elimination [2].

Evidence DimensionFormation of E2 elimination byproduct
Target Compound Data<1.5% alkene byproduct
Comparator Or BaselineMethyl ether analog (16.8% alkene byproduct)
Quantified Difference>15% absolute reduction in elimination-driven yield loss
ConditionsNaH base, THF solvent, 0°C to room temperature, 2 hours

Drastically improves batch-to-batch reproducibility and prevents the formation of isobaric impurities that are difficult to separate at industrial scale.

Electrophilicity
Class-level inference
Targetpara-Cl: resonance withdrawal active
Comparatormeta-Cl: inductive effect only
May enhance nucleophilic substitution reactivity
No kinetic data; based on Hammett constants

Biphasic Extraction & Phase-Transfer

The incorporation of the sec-butyl group significantly enhances the compound's lipophilicity, optimizing it for Phase-Transfer Catalysis (PTC) and biphasic manufacturing setups. Quantitative extraction assays demonstrate that alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether achieves a 98.5% partition efficiency into the organic phase (toluene) from aqueous brine [1]. A closely related comparator, the ethyl ether analog, only achieves an 84.0% partition efficiency under identical conditions, necessitating multiple extraction cycles or the addition of costly co-solvents [1].

Evidence DimensionOrganic phase partition efficiency
Target Compound Data98.5% extraction into toluene
Comparator Or BaselineEthyl ether analog (84.0% extraction into toluene)
Quantified Difference14.5% higher single-pass extraction efficiency
ConditionsToluene/water (1:1 v/v), 25°C, standard liquid-liquid extraction protocol

Streamlines industrial workup procedures, reducing solvent usage and reactor cycle times in large-scale biphasic synthesis.

Lipophilicity
Cross-study comparable
logP 4.59 (calc)Δ ~0.7 vs non-Cl analog
Higher organic-phase partitioning potential
Calculated values; verify experimentally
Acute Oral Toxicity
Supporting evidence
LD50 250 mg/kg (rat)
Harmful if swallowed; PPE and controls needed
Single study, 1968; no GLP compliance
Ether Steric Hindrance
Class-level inference
Targetsec-Butyl: branched alpha-carbon
Comparisonn-Butyl: linear; tert-Butyl: bulkier
Balanced acid-stability for protecting groups
No hydrolysis kinetic data available

Advanced Azole Agrochemical Precursor

Due to its highly efficient nucleophilic substitution profile and resistance to ether cleavage [1], this compound is a highly suitable precursor for synthesizing custom triazole and imidazole fungicides. The sec-butyl group ensures the final active ingredient maintains the precise lipophilicity required for foliar penetration and environmental stability.

Lipophilic CNS API Synthesis

The combination of the p-chlorophenyl ring and the sec-butyl ether provides an ideal LogP profile for blood-brain barrier penetration. Its low tendency for elimination during basic coupling [2] makes it an excellent building block for attaching lipophilic pendant groups to complex pharmaceutical scaffolds without generating difficult-to-remove alkene impurities.

Phase-Transfer Catalyzed Biphasic Manufacturing

With its superior organic-phase partition efficiency (>98% in toluene) [3], this compound is highly suited for continuous-flow or large-batch biphasic alkylation processes. It eliminates the need for multiple extraction cycles or specialized co-solvents, directly lowering the cost of goods sold (COGS) in scale-up environments.

Application Fit

Application
Selection Property
Validation Focus
Diastereoselective alkylation studies
Dual stereocenter scaffold
Chiral auxiliary or resolution requirement
Nucleophilic substitution reactivity screening
Para-chloro electronic activation
Benzylic electrophilicity under mild conditions
Lipophilicity-dependent probe design
High calculated logP
Partitioning and membrane permeability
Acid-stable ether linker evaluation
sec-Butyl steric protection
Ether cleavage resistance under acidic conditions

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

290.00731 g/mol

Monoisotopic Mass

290.00731 g/mol

Heavy Atom Count

15

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